molecular formula C23H19BrN2S B3221404 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole CAS No. 1207004-13-4

1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole

Cat. No. B3221404
CAS RN: 1207004-13-4
M. Wt: 435.4
InChI Key: SLAZECLJBLRKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its various biological activities.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole is not fully understood. However, it has been suggested that it may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have antifungal and antibacterial properties by inhibiting the growth of fungi and bacteria. Additionally, it has been found to have neuroprotective and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole in lab experiments is its various biological activities. It can be used to study the mechanisms of cancer cell growth, fungal and bacterial growth, and neuroprotection. However, one limitation of using this compound is its toxicity. It can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole. One direction is to study its potential as a therapeutic agent for cancer, fungal and bacterial infections, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with fewer side effects.
In conclusion, 1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole is a chemical compound with various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole has been widely used in scientific research due to its various biological activities. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been found to have neuroprotective and anti-inflammatory effects.

properties

IUPAC Name

1-benzyl-2-benzylsulfanyl-5-(4-bromophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2S/c24-21-13-11-20(12-14-21)22-15-25-23(27-17-19-9-5-2-6-10-19)26(22)16-18-7-3-1-4-8-18/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZECLJBLRKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(benzylthio)-5-(4-bromophenyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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